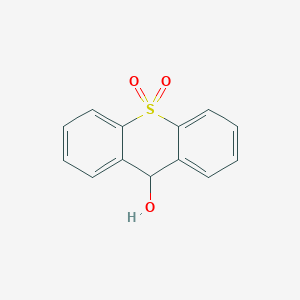

9H-thioxanthen-9-ol 10,10-dioxide

Beschreibung

Historical Context and Evolution of Research on Thioxanthene (B1196266) Derivatives

The investigation of thioxanthene derivatives began in earnest in the mid-20th century, primarily driven by the search for new therapeutic agents. Following the discovery of the antipsychotic properties of phenothiazines like chlorpromazine, researchers synthesized and developed thioxanthenes with the aim of improving efficacy and reducing side effects. nih.gov

The first thioxanthene to be marketed was chlorprothixene, introduced in Scandinavia in 1959. nih.govencyclopedia.pub This was followed by the development of more potent derivatives such as clopenthixol (B1202743) (1961), flupenthixol (B1673465) (1965), and thiothixene. nih.govencyclopedia.pubwikipedia.org The therapeutic action of these early thioxanthene antipsychotics was linked to their ability to block dopamine (B1211576) D2 receptors in the brain. wikipedia.org

Over time, the scope of research expanded beyond psychopharmacology. Scientists began to explore other biological activities of the thioxanthene scaffold, uncovering potential applications as anti-tumor and anti-inflammatory agents. nih.govontosight.ainih.gov This diversification led to the synthesis of a wide array of derivatives and the investigation of their structure-activity relationships. The oxidation of the sulfur atom to a sulfone (SO₂) created the thioxanthene 10,10-dioxide core, a strongly electron-deficient moiety that opened new avenues in materials science and medicinal chemistry. nih.gov

Significance of the 9H-thioxanthen-9-ol 10,10-dioxide Scaffold in Advanced Organic Synthesis and Material Science

The significance of the this compound scaffold lies in its unique electronic properties and its role as a versatile synthetic intermediate. The core structure contains a highly electron-accepting sulfone group, which makes it a valuable component in the design of advanced materials.

In Organic Synthesis:

The more commonly studied ketone, 9H-thioxanthen-9-one 10,10-dioxide, is a key precursor in various synthetic pathways. It can be prepared through the oxidation of pre-existing thioxanthones or via modern catalytic methods like the Palladium-catalyzed sulfonylative homocoupling of benzophenones. nih.govchemrxiv.org The alcohol, this compound, is readily derived from this ketone via reduction.

This alcohol serves as a crucial nucleophile or a precursor for further functionalization. For example, a concise strategy for creating sulfone-fluoresceins, a class of fluorescent dyes, involves the nucleophilic addition of aryllithium or arylmagnesium reagents to the keto group of 9H-thioxanthen-9-one 10,10-dioxides. nih.govchemrxiv.org The resulting tertiary alcohol is a direct analogue of the title compound. Similarly, studies have shown that related tertiary alcohols like 9-phenyl-9H-thioxanthen-9-ol can be coupled with molecules such as L-cysteine. nih.gov These reactions highlight the synthetic utility of the hydroxyl group at the 9-position for building complex molecular architectures.

In Material Science:

The electron-deficient nature of the thioxanthene 10,10-dioxide core is highly sought after in materials science, particularly for organic electronics. This scaffold has been successfully incorporated as an acceptor unit in materials designed for Thermally Activated Delayed Fluorescence (TADF). nih.gov TADF materials are critical for the development of highly efficient Organic Light-Emitting Diodes (OLEDs).

For instance, researchers have designed and synthesized TADF conjugated polymers using a derivative, 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide, as the red/orange emissive unit. rsc.org These polymers, which feature a twisted donor-acceptor structure, have been used to create efficient solution-processed OLEDs. rsc.org The ability to form these advanced materials underscores the importance of the fundamental thioxanthene 10,10-dioxide scaffold, for which this compound is a key synthetic building block.

Table 1: Physical and Chemical Properties of the Related Ketone Precursor (Data for 9H-thioxanthen-9-one 10,10-dioxide)

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈O₃S | nih.gov |

| Molecular Weight | 244.27 g/mol | nih.gov |

| Appearance | Yellow crystal | |

| Melting Point | 187 °C | lookchem.com |

| Boiling Point | 467.2 °C at 760 mmHg | lookchem.com |

| Density | 1.444 g/cm³ | lookchem.com |

Scope and Emerging Research Trajectories for this compound

The future research trajectory for this compound and its derivatives is pointed towards the creation of novel, high-performance functional materials and specialized chemical probes. The foundational knowledge of its chemistry, largely derived from its ketone analog, provides a strong basis for new discoveries.

Advanced Fluorescent Dyes: A significant area of research is the development of new fluorescent dyes. The introduction of the strongly electron-deficient sulfone bridge into fluorescein-type structures has been shown to shift emission maxima into the red range of the spectrum (>600 nm). nih.gov These red-emitting dyes are highly desirable for biological imaging due to greater light penetration depth in tissues and lower phototoxicity. nih.gov The facile preparation of 9H-thioxanthen-9-one 10,10-dioxides provides a direct route to previously inaccessible sulfone-fluoresceins and sulfone-fluorones. nih.govchemrxiv.org The alcohol derivative, this compound, can be used to access an even broader range of structures through reactions at the hydroxyl group.

Organic Electronics: The proven utility of the thioxanthen-9-one-10,10-dioxide moiety as an acceptor unit in TADF emitters for OLEDs signals a major path for future work. nih.gov Research is focused on designing new polymers and small molecules that can be processed from solution, which would lower the manufacturing cost of OLED displays and lighting. rsc.org The development of TADF polymers based on thioxanthene derivatives has already yielded devices with high external quantum efficiencies. rsc.org The synthetic flexibility offered by intermediates like this compound is critical for fine-tuning the photophysical properties of these materials to achieve different colors and improved performance.

Medicinal Chemistry: While early research focused on antipsychotics, the thioxanthen-9-one-10,10-dioxide scaffold is being re-evaluated for other therapeutic areas. Libraries based on this tricyclic system have been synthesized and screened for activity against targets such as the breast cancer gene 1 (BRCA1) and the hepatitis C virus. nih.govnih.gov The ability to generate diverse libraries of compounds from accessible starting materials like 3-chlorothioxanthen-9-one-10,10-dioxide is a key strategy in modern drug discovery. nih.gov The alcohol provides another point of diversification for creating these molecular libraries.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

10,10-dioxo-9H-thioxanthen-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)13/h1-8,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGGHJXZYQKKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2(=O)=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9h Thioxanthen 9 Ol 10,10 Dioxide and Its Precursors

Established Synthetic Pathways to the 9H-thioxanthene-10,10-dioxide Corenih.govgoogle.comnih.gov

The synthesis of the 9H-thioxanthene-10,10-dioxide core is a foundational step. This tricyclic system is typically built first and then modified. The most common immediate precursor to the final compound is 9H-thioxanthen-9-one 10,10-dioxide, which contains the required sulfone and a ketone group at the C-9 position that can be subsequently reduced. nih.govnih.gov

Cyclization Strategies in Thioxanthene-10,10-dioxide Synthesisnih.govgoogle.com

The construction of the thioxanthene (B1196266) ring system is most frequently accomplished through cyclization reactions. A prevalent method involves the intramolecular cyclization of an ortho-(phenylthio)benzoic acid derivative. google.com

Friedel-Crafts Cyclization: A classic approach involves the condensation of thiosalicylic acid with an aromatic compound, like benzene (B151609), in the presence of a strong acid such as concentrated sulfuric acid. google.comresearchgate.net This forms an ortho-(phenylthio)benzoic acid intermediate, which then undergoes an intramolecular Friedel-Crafts acylation, where the carboxylic acid group attacks the adjacent aromatic ring to close the central ring and form thioxanthen-9-one (B50317). nih.gov This ketone can then be oxidized to the target 10,10-dioxide core.

Palladium-Catalyzed Sulfonylative Homocoupling: A more modern and direct route involves the palladium-catalyzed sulfonylative homocoupling of benzophenones that have leaving groups (like triflates) at the 2 and 2' positions. nih.govsemanticscholar.orgacs.org This method uses a palladium catalyst, such as Pd(dppf)Cl₂, and a sulfur dioxide surrogate like sodium dithionite (B78146) (Na₂S₂O₄). nih.govnih.gov The reaction proceeds in a solvent like DMSO at elevated temperatures (e.g., 80°C) to directly yield the 9H-thioxanthen-9-one 10,10-dioxide core in good yields, often exceeding 70%. nih.govsemanticscholar.org This approach is notable for not requiring an external base. nih.gov

Oxidative Approaches to the Sulfone Moietynih.govresearchgate.netorganic-chemistry.org

Once the thioxanthene or thioxanthen-9-one sulfide (B99878) precursor is assembled, the sulfur atom must be oxidized to a sulfone (SO₂). This is a critical step to form the 10,10-dioxide.

Hydrogen Peroxide Oxidation: A common and effective method is the oxidation using hydrogen peroxide (H₂O₂). nih.govresearchgate.net The reaction is typically carried out in an acidic medium, such as glacial acetic acid, which can facilitate the formation of a more potent oxidizing species, peracetic acid. researchgate.netnih.gov This system is efficient for converting the sulfide directly to the sulfone. nih.govresearchgate.net The reaction can be performed at elevated temperatures (e.g., 90°C) to ensure complete conversion. nih.gov

Other Oxidizing Agents: While H₂O₂ is prevalent, other reagents can also be used. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of this transformation. Additionally, urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) has been reported as an effective system for oxidizing sulfides to sulfones. organic-chemistry.org The choice of oxidant can be influenced by the presence of other functional groups on the molecule that might also be sensitive to oxidation.

| Oxidizing System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid, 90°C | Common, effective, "green" oxidant (byproduct is water) | nih.govresearchgate.netnih.gov |

| Potassium Permanganate (KMnO₄) | Aqueous solution | Strong, classical oxidizing agent | |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl acetate | Metal-free, good for substrates sensitive to over-oxidation | organic-chemistry.org |

Targeted Synthesis of 9H-thioxanthen-9-ol 10,10-dioxidenih.gov

With the 9H-thioxanthen-9-one 10,10-dioxide core in hand, the final step is the introduction of the hydroxyl group at the C-9 position.

Regioselective Hydroxylation Approaches at C-9nih.gov

The most direct and widely used method for synthesizing 9H-thioxanthen-9-ol 10,10-dioxide is the reduction of the corresponding ketone, 9H-thioxanthen-9-one 10,10-dioxide. rsc.org This approach is inherently regioselective, as the reaction exclusively targets the carbonyl group at the C-9 position.

Ketone Reduction: Standard reducing agents are employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its mildness and high selectivity for ketones over other functional groups that might be present. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The borohydride anion attacks the electrophilic carbonyl carbon, leading to the formation of the corresponding alcohol upon workup. Other hydride reagents, such as lithium aluminum hydride (LiAlH₄), could also be used, although they are much more reactive.

| Precursor | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 9H-thioxanthen-9-one 10,10-dioxide | Sodium Borohydride (NaBH₄) | This compound | Ketone Reduction | rsc.org |

Stereochemical Considerations in 9-Hydroxylation

The reduction of the C-9 ketone introduces a stereocenter at this position. The resulting hydroxyl group can exist in two different spatial orientations relative to the boat-like conformation of the central heterocyclic ring. These are typically referred to as the axial and equatorial positions. The preferred conformation is influenced by steric and electronic factors within the molecule. While specific studies on the stereochemical outcome for this compound are not extensively detailed in the provided context, in related systems, the equatorial position is often thermodynamically favored to minimize steric interactions. The choice of reducing agent and reaction conditions can sometimes influence the kinetic versus thermodynamic product ratio, thereby affecting the stereochemical outcome.

Novel and Green Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.comtandfonline.comresearchgate.net Its application in the synthesis of sulfones has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comnih.gov For instance, the nucleophilic substitution of halides with sulfinates to form sulfones can be achieved in minutes with excellent yields under microwave conditions, often in aqueous or mixed-aqueous media, reducing the need for volatile organic solvents. tandfonline.comorganic-chemistry.org This technology could be applied to both the cyclization and oxidation steps in the synthesis of the thioxanthene core.

Catalytic Green Oxidation: The development of green oxidation methods for converting sulfides to sulfones is an active area of research. This includes the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.netgoogle.com Titanosilicate zeolites, for example, have been used as catalysts for sulfide oxidation with hydrogen peroxide under solvent-free conditions, where the only byproduct is water. researchgate.net Similarly, various polyoxometalate-based catalysts have shown high efficiency and selectivity for sulfide oxidation, are recyclable, and can operate under mild, room-temperature conditions. rsc.org These catalytic systems represent a greener alternative to stoichiometric oxidants and harsh reaction conditions.

Catalyst-Mediated Synthesis (e.g., Pd-catalyzed methods)

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of the thioxanthene core. A notable development is the synthesis of 9H-thioxanthen-9-one 10,10-dioxides through a Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.govchemrxiv.org This approach offers a direct and scalable route to these compounds. nih.gov

The reaction typically utilizes an air-stable and inexpensive Pd(II) catalyst, such as Pd(dppf)Cl₂, in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with mild heating. nih.gov A key advantage of this method is that it often proceeds without the need for an external base or quaternary ammonium (B1175870) salts. nih.gov Sodium dithionite (Na₂S₂O₄) is employed as the sulfur source, with at least 1.5 equivalents being necessary for complete conversion. nih.gov The reaction yield is sensitive to the catalyst loading and the choice of solvent, with DMSO generally providing better reproducibility than other solvents like dimethylformamide (DMF). nih.gov

This palladium-catalyzed methodology has been successfully applied to a range of substituted benzophenones, demonstrating its versatility. The resulting 9H-thioxanthen-9-one 10,10-dioxides can then be further functionalized, for instance, through nucleophilic addition to the ketone group to generate derivatives like sulfone-fluoresceins. nih.govchemrxiv.org

Table 1: Key Parameters for Pd-Catalyzed Synthesis of 9H-thioxanthen-9-one 10,10-dioxides

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | nih.gov |

| Solvent | DMSO | nih.gov |

| Sulfur Source | Na₂S₂O₄ (≥ 1.5 equiv) | nih.gov |

| Temperature | 80 °C | nih.gov |

Beyond palladium, other transition metals like ruthenium and copper have also been utilized in the synthesis of thioxanthene derivatives. For example, ruthenium-catalyzed C-H activation of thioxanthones, which can be prepared from thiosalicylic acid and arenes, allows for the introduction of various substituents. researchgate.net Copper-catalyzed reactions, such as the Ullmann-type C-N coupling, have been employed to synthesize aminated tetracyclic thioxanthenes from 1-chloro-4-propoxy-9H-thioxanthen-9-one. nih.gov

Flow Chemistry and Continuous Synthesis Methodologies

While specific examples of flow chemistry for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are being applied to the synthesis of related heterocyclic compounds. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

The development of continuous synthesis methodologies for thioxanthene derivatives is an active area of research. For instance, a flow-injection chemiluminometric method has been developed for the determination of some thioxanthene derivatives, indicating the compatibility of these compounds with flow systems. sigmaaldrich.com The modular nature of many synthetic routes to thioxanthenes, such as the multi-step synthesis of diaryl sulfones followed by cyclization, lends itself well to adaptation in continuous flow reactors. nih.gov

Sustainable Synthesis Protocols for Thioxanthene Derivatives

The development of sustainable or "green" synthetic methods is a crucial aspect of modern chemistry. For thioxanthene derivatives, this includes the use of environmentally benign solvents, readily available and non-toxic catalysts, and energy-efficient reaction conditions.

One approach to sustainable synthesis involves the use of iodine as a catalyst. An iodine-catalyzed nucleophilic substitution reaction of thioxanthen-9-ol with indoles has been developed, providing an efficient route to thioxanthene-indole derivatives. researchgate.netrsc.orgrsc.orgnih.gov This method offers several advantages, including the use of a green solvent (ethanol), mild reaction conditions (room temperature), short reaction times, and operational simplicity. researchgate.netrsc.orgrsc.orgnih.gov Molecular iodine is an attractive catalyst as it is widely available, non-toxic, and stable in air and moisture. rsc.org

Another sustainable strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, copper immobilized on amine-modified NaY has been shown to be an effective and reusable catalyst for the synthesis of xanthene derivatives, a class of compounds structurally related to thioxanthenes. chemmethod.com This catalyst can be used for at least twelve consecutive runs without a significant loss of activity. chemmethod.com

Furthermore, molybdenum-catalyzed selective oxidation of thiols to produce thiosulfonates and disulfides using green oxidants like H₂O₂ or air represents a sustainable approach to forming sulfur-sulfur bonds, a key step in some synthetic routes to sulfur-containing heterocycles. rsc.org The development of such protocols that minimize waste and utilize renewable resources is a key goal in the synthesis of thioxanthene derivatives.

Table 2: Comparison of Sustainable Synthesis Protocols

| Method | Catalyst | Key Sustainable Features | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Iodine | Green solvent (ethanol), mild conditions, non-toxic catalyst | researchgate.net, rsc.org, rsc.org, nih.gov |

| Xanthene Synthesis | Copper on Amine-Modified NaY | Reusable catalyst, environmentally friendly | chemmethod.com |

| Thiol Oxidation | Polyoxomolybdate | Green oxidants (H₂O₂, air), scalable | rsc.org |

Chemical Reactivity and Mechanistic Studies of 9h Thioxanthen 9 Ol 10,10 Dioxide

Transformations Involving the 9-Hydroxyl Group

The hydroxyl group at the C-9 position is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through esterification, etherification, oxidation, reduction, and nucleophilic substitution reactions.

The 9-hydroxyl group of thioxanthene (B1196266) derivatives can undergo esterification and etherification to yield various functionalized compounds. While specific examples for the parent 9H-thioxanthen-9-ol 10,10-dioxide are not extensively detailed in the reviewed literature, the reactivity of analogous structures provides insight into these transformations. For instance, in the synthesis of fluorescent probes, the formation of an ether linkage is a key step. The preparation of fluorophores tagged with a free carboxylic acid has been achieved using di-O-benzyl-protected sulfone-fluoresceins, indicating that the hydroxyl groups can be converted to benzyl (B1604629) ethers for protection and further functionalization.

A notable example of a related transformation is the reaction of 9-phenyl-9H-thioxanthen-9-ol with L-cysteine in the presence of boron trifluoride diethyl etherate, which results in the formation of S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine. This reaction, while forming a thioether, demonstrates the susceptibility of the C-9 position to substitution reactions initiated by the activation of the hydroxyl group.

| Reactant | Reagent | Product | Reaction Type |

| 9-phenyl-9H-thioxanthen-9-ol | L-cysteine, Boron trifluoride diethyl etherate | S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine | Thioetherification |

The oxidation state of the central heterocyclic ring in thioxanthene derivatives is a key determinant of their chemical and physical properties. The oxidation of thioxanthenes to their corresponding sulfoxides and sulfones is a common transformation. For example, thioxanthene can be oxidized to a sulfone derivative using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

Conversely, the reduction of the sulfone or ketone functionalities is also a well-established process. The reduction of thioxanthen-9-one (B50317) 10,10-dioxide to the corresponding sulfoxide (B87167) can be achieved using a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). This method takes advantage of the activating effect of AlCl₃ on the sulfone group to facilitate a selective reduction. The reduction of a nitro group on the thioxanthene ring system, such as in 2-nitro-9H-thioxanthen-9-one, to an amino group can be accomplished using tin(II) chloride in acetic acid.

However, the specific oxidation or reduction of the 9-hydroxyl group in this compound is not extensively documented in the reviewed scientific literature.

The C-9 position of the thioxanthene ring system is activated towards nucleophilic attack, a reactivity that is further influenced by the presence of the electron-withdrawing sulfone group. A prominent example is the synthesis of S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine from 9-phenyl-9H-thioxanthen-9-ol and L-cysteine. This reaction proceeds via a nucleophilic substitution mechanism where the cysteine molecule displaces the hydroxyl group at the C-9 position. Such reactions are valuable for the development of novel bioactive molecules and bioconjugates.

| Substrate | Nucleophile | Product |

| 9-phenyl-9H-thioxanthen-9-ol | L-cysteine | S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine |

Reactivity of the Thioxanthene-10,10-dioxide Ring System

The thioxanthene-10,10-dioxide core provides a scaffold for a range of chemical modifications, including electrophilic substitution on the aromatic rings and reactions involving the sulfone group itself.

Electrophilic substitution reactions can occur on the aromatic rings of 9H-thioxanthene 10-oxide. In more complex systems, the regioselectivity of EAS is governed by the electronic properties of the various substituents. For instance, in disubstituted benzene (B151609) derivatives, the position of substitution is directed by both groups, with activating groups generally having a stronger influence.

The sulfone group in the thioxanthene-10,10-dioxide system is generally stable but can participate in certain reactions. The synthesis of thioxanthone 10,10-dioxides can be achieved through a Palladium-catalyzed sulfonylative homocoupling of benzophenones. This reaction highlights the utility of the sulfone moiety as a key functional group in the construction of complex heterocyclic systems.

The sulfone group can also undergo reduction. As mentioned earlier, the treatment of thioxanthen-9-one 10,10-dioxide with lithium aluminum hydride and aluminum chloride leads to the selective reduction of the sulfone to a sulfoxide. This demonstrates that the reactivity of the sulfone can be modulated by the choice of reagents.

| Starting Material | Reagents | Product | Reaction Type |

| Benzophenones | Pd(dppf)Cl₂, Na₂S₂O₄, DMSO | Thioxanthone 10,10-dioxides | Pd-catalyzed sulfonylative homocoupling |

| Thioxanthen-9-one 10,10-dioxide | LiAlH₄, AlCl₃, THF | Thioxanthen-9-one 10-oxide | Reduction of sulfone |

Ring-Opening and Rearrangement Reactions of the Thioxanthene-10,10-dioxide Core

The thioxanthene-10,10-dioxide core is a robust and generally stable heterocyclic system due to its aromatic character. The sulfone group significantly influences the electron density of the ring system, enhancing its stability. cymitquimica.com However, under certain conditions, reactions involving the cleavage of the heterocyclic ring can occur, often as part of a more complex transformation.

Studies on related systems, such as 5-(aryl)thianthrenium bromides, which share a similar sulfur-containing heterocyclic structure, have shown that ring-opening can be initiated by nucleophilic attack at the sulfur atom. researchgate.net This leads to the formation of sulfurane intermediates which can then undergo ligand coupling to yield ring-opened products. researchgate.net While this is not a direct reaction of the thioxanthene-10,10-dioxide core itself, it demonstrates a potential pathway for ring-opening in related sulfur heterocycles.

More directly relevant are the rearrangement reactions observed in derivatives of the thioxanthene-10,10-dioxide system. For instance, the synthesis of certain tetracyclic thioxanthenes from 1-chloro-4-propoxy-9H-thioxanthen-9-one involves a tandem reaction sequence that includes a dehydrative cyclization, indicating that the thioxanthene core can participate in complex rearrangements. ontosight.ai

It is important to note that specific examples of ring-opening or rearrangement reactions starting directly from this compound are not extensively documented in the reviewed literature. The stability imparted by the sulfone group likely makes such reactions less common compared to functional group transformations at the 9-position.

Mechanistic Investigations of this compound Reactivity

Kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. To understand its potential reactivity, one can consider general principles of sulfone chemistry. The sulfone group is known to be a strong electron-withdrawing group, which can affect the rates of reactions at other parts of the molecule. ontosight.ai For instance, in nucleophilic aromatic substitution reactions on thiophene (B33073) derivatives, the presence of a sulfone group significantly influences the reaction kinetics. nih.gov

Thermodynamically, the thioxanthene-10,10-dioxide core is a relatively stable entity. The oxidation of the sulfur atom to a sulfone contributes to this stability. cymitquimica.com Any reaction that would disrupt the aromaticity of the system would likely be thermodynamically unfavorable unless driven by strong reagents or specific reaction conditions that lead to a more stable final product.

The stability of various oxide phases in different systems has been studied using thermodynamic calculations, which can provide insights into the relative stability of compounds like this compound compared to its potential reaction products. researchgate.net However, specific thermodynamic parameters for reactions of this compound are not available.

Table 1: General Kinetic and Thermodynamic Considerations for Thioxanthene Derivative Reactivity

| Reaction Type | Expected Kinetic Influence of Sulfone Group | Expected Thermodynamic Considerations |

| Nucleophilic attack at C9 | Rate may be influenced by steric hindrance and electronic effects. | Formation of a stable product would be a driving force. |

| Dehydration | Acid-catalyzed; rate would depend on the stability of the resulting carbocation. | Formation of a conjugated system would be thermodynamically favorable. |

| Ring-opening | Likely slow due to aromaticity. | Thermodynamically disfavored unless a highly stable product is formed. |

This table represents generalized expectations based on chemical principles, as specific experimental data for this compound is not available in the cited literature.

Isotope labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms and identifying rate-determining steps through the kinetic isotope effect (KIE). acs.orgchem-station.com While no specific isotope labeling studies have been reported for this compound, the application of such methods to related systems provides a blueprint for how its reactivity could be investigated.

For example, deuterium labeling has been employed to study the mechanism of reactions involving sulfones and other sulfur-containing compounds. acs.org Recent advances have enabled the deuterium labeling of aryl sulfones under mild conditions using iridium catalysts. acs.org Such techniques could be applied to this compound to probe various potential reactions.

For instance, in a hypothetical dehydration reaction of this compound to form the corresponding thioxanthene-10,10-dioxide, deuterium labeling of the hydroxyl proton or the hydrogen at C9 could help determine the mechanism of water elimination. Similarly, if a rearrangement were to occur, isotopic labeling of the carbon skeleton would be invaluable in tracing the atom movements.

Table 2: Potential Applications of Isotope Labeling in Studying the Reactivity of this compound

| Proposed Reaction | Isotope Labeling Strategy | Information to be Gained |

| Dehydration | Labeling of the -OH proton with Deuterium. | Involvement of the hydroxyl proton in the rate-determining step. |

| Labeling of the C9-H with Deuterium. | Probing for a KIE to determine if C-H bond cleavage is rate-limiting. | |

| Nucleophilic Substitution at C9 | Using a labeled nucleophile. | To confirm the pathway of the nucleophilic attack. |

| Rearrangement | ¹³C labeling of the thioxanthene core. | To trace the migration of carbon atoms and elucidate the rearrangement pathway. |

This table outlines hypothetical studies as no specific isotope labeling experiments for this compound were found in the reviewed literature.

Advanced Structural and Conformational Analysis of 9h Thioxanthen 9 Ol 10,10 Dioxide

Single-Crystal X-ray Diffraction Studies of 9H-thioxanthen-9-ol 10,10-dioxide Polymorphs and Cocrystals

While crystallographic data for the closely related compound, thioxanthen-9-one (B50317) 10,10-dioxide, has confirmed the existence of at least two polymorphic forms, specific studies on the polymorphs and cocrystals of this compound are not extensively documented in the current body of scientific literature. The exploration of its polymorphic landscape and the design of cocrystals could offer insights into modulating its physicochemical properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For this compound, high-resolution NMR would provide a detailed picture of its conformational preferences in different solvent environments.

2D NMR Techniques for Comprehensive Structural Elucidation

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundation of structural analysis in solution. Two-dimensional NMR techniques are instrumental in this process:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the aromatic rings and the heterocyclic core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to its directly attached carbon atom, providing a straightforward assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): By detecting long-range couplings between protons and carbons (typically over two or three bonds), HMBC is critical for establishing the connectivity across the entire molecular framework, including the quaternary carbon at the 9-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be particularly valuable in determining the relative orientation of the hydroxyl proton and the protons on the aromatic rings, thus shedding light on the preferred conformation of the central ring.

Dynamic NMR for Conformational Interconversions

The central thioxanthene (B1196266) ring in this compound is not planar and can undergo conformational inversion. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, would be essential to investigate the kinetics of this process. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it would be possible to determine the energy barrier for the ring-flipping motion.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. For this compound, these methods would be particularly insightful for:

Identifying Functional Groups: The presence of a sharp absorption band in the FT-IR spectrum in the region of 3600-3200 cm⁻¹ would confirm the O-H stretching vibration of the hydroxyl group. The strong symmetric and asymmetric stretching vibrations of the sulfone group (SO₂) would be expected to appear in the regions of 1180-1140 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Analyzing Hydrogen Bonding: The position and shape of the O-H stretching band can provide detailed information about hydrogen bonding. In the solid state or in concentrated solutions, a broad band at lower wavenumbers would indicate the presence of intermolecular hydrogen bonds.

Computational and Theoretical Investigations of 9h Thioxanthen 9 Ol 10,10 Dioxide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic behavior and stability of 9H-thioxanthen-9-ol 10,10-dioxide. These calculations provide a detailed picture of how electrons are distributed within the molecule and the energies associated with its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For thioxanthene (B1196266) derivatives, DFT calculations, often using the B3LYP functional, have proven effective in determining molecular geometries and electronic structures. nih.gov

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. aimspress.com

In studies of related thioxanthen-9-ol derivatives, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. nih.gov For instance, in a study of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, the calculated HOMO and LUMO energies revealed the potential for intramolecular charge transfer. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, help to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In a related derivative, the MEP map indicated that negative potential regions were concentrated over the hydroxyl group, suggesting it as a likely site for electrophilic attack. nih.gov

Table 1: Representative HOMO-LUMO Data for a Thioxanthene Derivative This table presents data for a related compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, to illustrate the outputs of DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.73 |

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and properties. While computationally more intensive than DFT, they are often used as a benchmark for confirming the results of other methods. For complex molecules like this compound, ab initio calculations can be employed to obtain precise values for thermodynamic properties such as the heat of formation and bond dissociation energies.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies.

The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (local and global minima) and the energy barriers for conversion between them (saddle points). For thioxanthene derivatives, computational studies have identified multiple stable conformations. nih.gov For example, in the case of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, four stable conformations were identified, with the stability being influenced by factors such as intramolecular hydrogen bonding. nih.gov The energy barrier between different conformations, such as the barrier to planarity, can also be predicted. nih.gov

The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. Computational models can simulate the effects of a solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). These simulations can reveal how the solvent stabilizes certain conformations over others and how it affects the energy barriers of reactions. The reactivity of a molecule, as indicated by its HOMO-LUMO gap, can be altered in the presence of a solvent. aimspress.com For instance, some molecules exhibit a smaller HOMO-LUMO gap in a polar solvent like water compared to a less polar solvent, indicating increased reactivity. aimspress.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the molecule's identity and structure.

For the related compound 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, theoretical vibrational wavenumbers were calculated using DFT. nih.gov The calculated values showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov A detailed assignment of the vibrational modes was performed based on the potential energy distribution (PED) from the calculations. nih.gov Such analyses allow for a deeper understanding of the vibrational characteristics of the molecule.

NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation and for complementing experimental data. For a molecule like this compound, density functional theory (DFT) would be the most common approach.

Methodology: The standard procedure involves an initial geometry optimization of the molecule's three-dimensional structure. This is a critical step, as the calculated NMR parameters are highly sensitive to the molecular geometry. Following a successful optimization, NMR calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, would be performed. These calculations would yield the absolute shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Expected Research Findings: A detailed study would present a table comparing the computationally predicted ¹H and ¹³C chemical shifts with experimental values if available. The level of theory and the basis set used for the calculations would be specified, as these significantly influence the accuracy of the results. For example, the B3LYP functional with a 6-311+G(d,p) basis set is a common choice for such predictions.

Similarly, spin-spin coupling constants (J-couplings) can be calculated to further aid in structural assignment. These calculations are generally more computationally demanding than chemical shift predictions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

Below is a hypothetical table illustrating how predicted NMR data for this compound would be presented. The values are for illustrative purposes only and are not based on actual published research for this specific compound.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H1 | 7.8 |

| H2 | 7.5 |

| H3 | 7.5 |

| H4 | 7.9 |

| H5 | 7.6 |

| H6 | 7.4 |

| H7 | 7.4 |

| H8 | 8.0 |

| H9 (on C9) | 5.5 |

| OH | 4.2 |

| ¹³C NMR | |

| C1 | 128.5 |

| C2 | 130.2 |

| C3 | 129.8 |

| C4 | 132.1 |

| C4a | 135.5 |

| C5 | 129.0 |

| C6 | 130.8 |

| C7 | 129.5 |

| C8 | 133.0 |

| C8a | 138.0 |

| C9 | 75.3 |

| C9a | 140.1 |

| C10a | 136.7 |

Vibrational Frequency and Intensity Calculations

Computational vibrational analysis is instrumental in interpreting infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign specific spectral bands to the corresponding molecular motions.

Methodology: The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Following this, a frequency calculation is performed at the same level of theory. The output provides the frequencies of the normal modes of vibration. Positive frequencies correspond to real vibrational modes, while imaginary frequencies indicate a transition state or a non-minimum energy structure.

Expected Research Findings: The results would be presented in a table listing the calculated vibrational frequencies (in cm⁻¹), their corresponding intensities (for IR) or activities (for Raman), and a description of the vibrational mode (e.g., C-H stretch, S=O stretch, O-H bend). A comparison with experimental IR and Raman spectra would be crucial for validating the computational model.

Interactive Data Table: Calculated Vibrational Frequencies and Intensities (Hypothetical)

This table provides a hypothetical representation of the type of data that would be generated from a vibrational analysis of this compound.

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 3550 | 50.2 | 80.5 | O-H stretch |

| 3080 | 15.6 | 120.3 | Aromatic C-H stretch |

| 1605 | 25.8 | 150.7 | Aromatic C=C stretch |

| 1310 | 180.1 | 60.2 | Asymmetric SO₂ stretch |

| 1155 | 155.4 | 55.9 | Symmetric SO₂ stretch |

| 1080 | 45.3 | 30.1 | C-O stretch |

| 890 | 60.7 | 25.4 | C-H out-of-plane bend |

| 760 | 75.9 | 40.8 | C-S stretch |

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a powerful avenue for mapping reaction pathways and identifying transition states, which are the high-energy structures that connect reactants and products.

Methodology: To elucidate a reaction mechanism involving this compound, researchers would first identify the reactants and products of the proposed elementary step. A transition state (TS) search would then be initiated. This is a more complex computational task than a simple geometry optimization. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Berny optimization algorithm with eigenvector following are commonly employed.

Once a candidate TS structure is located, it must be verified by a frequency calculation. A true first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the corresponding reactants and products, confirming that the located TS correctly connects the desired species.

Derivatives of 9h Thioxanthen 9 Ol 10,10 Dioxide and Their Structure Activity/property Relationships

Synthesis of Substituted 9H-thioxanthen-9-ol 10,10-dioxide Analogues

The synthesis of derivatives of this compound is primarily achieved through modifications on the thioxanthene (B1196266) ring itself or by derivatization of the 9-hydroxyl group.

A common precursor for many derivatives is 9H-thioxanthen-9-one 10,10-dioxide. This compound can be synthesized through various methods, including the oxidation of thioxanthen-9-one (B50317) or through ring-closing reactions. For instance, a palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones offers a direct route to 9H-thioxanthen-9-one 10,10-dioxides. nih.govchemrxiv.org This method is advantageous as it avoids the need for pre-assembled thioxanthones, allowing for a broader range of functional groups. nih.gov

Once the 9H-thioxanthen-9-one 10,10-dioxide core is formed, further modifications can be introduced. For example, nucleophilic aromatic substitution reactions on halo-substituted derivatives are a common strategy. The electron-withdrawing nature of the carbonyl and sulfone groups in the thioxanthen-9-one-10,10-dioxide scaffold facilitates the displacement of a chloro group at the 3-position by various amines, such as piperidines and piperazines, under basic conditions. nih.gov

Another approach involves the synthesis of 3-substituted carboxylamides from 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide using coupling reagents like BOP or HBTU with a base such as diisopropylethylamine (DIPEA). nih.gov

The 9-hydroxyl group of 9H-thioxanthen-9-ol and its dioxide derivatives is a key site for introducing molecular diversity. A general method for this derivatization involves the reaction of the corresponding 9-ol with a suitable nucleophile in the presence of an acid catalyst.

For instance, S-alkylation of L-cysteine can be achieved by reacting it with 9-phenyl-9H-thioxanthen-9-ol in the presence of boron trifluoride diethyl etherate to yield S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine. acs.orgacs.org This reaction demonstrates a method to attach amino acid moieties to the thioxanthene scaffold.

The parent 9H-thioxanthen-9-ol can be prepared from the corresponding ketone, 9H-thioxanthen-9-one, via reduction. Subsequent reaction with Grignard reagents, such as phenylmagnesium chloride or benzylmagnesium chloride, allows for the introduction of aryl or alkyl groups at the 9-position, yielding compounds like 9-phenyl-9H-thioxanthen-9-ol and 9-benzyl-9H-thioxanthen-9-ol respectively. acs.org These tertiary alcohols can then be further functionalized.

| Starting Material | Reagent(s) | Product | Reference |

| 9H-thioxanthen-9-one | Phenylmagnesium chloride, THF | 9-Phenyl-9H-xanthen-9-ol | acs.org |

| 9H-thioxanthen-9-one | Benzylmagnesium chloride, DCM | 9-Benzyl-9H-thioxanthen-9-ol | acs.org |

| 9-Phenyl-9H-thioxanthen-9-ol | L-cysteine, Boron trifluoride diethyl etherate | S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine | acs.orgacs.org |

| 3-chlorothioxanthen-9-one-10,10-dioxide | Piperidine/Piperazine, K2CO3, DMF | 3-(Piperidin-1-yl/piperazin-1-yl)-thioxanthen-9-ones | nih.gov |

| 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | Amine, BOP/HBTU, DIPEA | 3-substituted carboxylamide thioxanthen-9-one-10,10-dioxides | nih.gov |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is significantly influenced by the electronic nature of the substituents on the thioxanthene ring. The presence of the strongly electron-withdrawing sulfone group (SO2) plays a crucial role in the chemical behavior of these molecules.

The electron-deficient nature of the thioxanthen-9-one-10,10-dioxide ring system makes it susceptible to nucleophilic attack. This is evident in the efficient aromatic nucleophilic displacement of a chlorine atom at the 3-position by various amines. nih.gov The carbonyl and sulfone groups activate the ring towards such reactions.

Furthermore, the acidity of protons on the thioxanthene ring can be influenced by substituents, which in turn can affect reaction pathways. While specific quantitative structure-reactivity relationship studies for this exact compound are not extensively detailed in the provided context, the general principles of physical organic chemistry suggest that electron-donating groups would decrease the reactivity towards nucleophiles, while electron-withdrawing groups would enhance it.

The reactivity of the 9-hydroxyl group is also a key aspect. Its ability to be displaced in the presence of an acid catalyst to form a stable carbocation intermediate is fundamental to the synthesis of various derivatives, such as the S-alkylated cysteine products. acs.org The stability of this carbocation would be influenced by the substituents on the phenyl rings of the thioxanthene core.

Structure-Property Relationships for Advanced Material Applications (Non-Clinical)

Derivatives of this compound have garnered significant interest for their potential in advanced materials, particularly in the field of organic electronics. Their optical and electrochemical properties can be systematically tuned by altering their molecular structure.

The introduction of a sulfone group into the xanthene backbone has a profound effect on the photophysical properties of the resulting molecules. The strong electron-withdrawing nature of the sulfone bridge generally leads to a red-shift in both the absorption and emission spectra compared to their non-oxidized counterparts. chemrxiv.org This is attributed to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the fluorophore. chemrxiv.org

This principle is exploited in the design of fluorescent dyes. For example, sulfone-fluorescein analogues exhibit red fluorescence, a desirable property for applications such as super-resolution fluorescence microscopy. nih.gov

Furthermore, thioxanthene sulfone derivatives are key components in the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov TADF emitters are crucial for highly efficient Organic Light-Emitting Diodes (OLEDs). The efficiency of TADF is dependent on several factors, including the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), and the spin-orbit coupling between these states. nih.gov

| Derivative | Key Structural Feature | Observed Property | Application | Reference |

| Sulfone-fluoresceins | Sulfone-bridged xanthene | Red fluorescence | Super-resolution microscopy | nih.govchemrxiv.org |

| Polymers with pendent 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide | Twisted donor-acceptor structure | Red/orange TADF | Solution-processed OLEDs | rsc.org |

The electrochemical properties of modified thioxanthene sulfones are critical for their application in electronic devices. The redox potentials of these compounds can be tuned by the introduction of different functional groups.

The electron-withdrawing sulfone group makes the thioxanthene core a good electron acceptor. This property is utilized in the design of acceptor units for TADF emitters in OLEDs. nih.govchemrxiv.org The electrochemical behavior of these materials is often studied using techniques like cyclic voltammetry to determine their HOMO and LUMO energy levels.

For instance, the introduction of suitably functionalized amino and amide derivatives at the 3-position of the thioxanthenone scaffold not only increases solubility but also influences the electronic properties, which can be relevant for their electrochemical behavior. nih.govnih.gov While detailed electrochemical data for a wide range of this compound derivatives is not extensively covered in the provided search results, the general trend is that the introduction of electron-donating or electron-withdrawing groups will anodically or cathodically shift the redox potentials, respectively. This allows for the rational design of materials with specific electrochemical properties for applications in organic electronics.

Advanced Applications of 9h Thioxanthen 9 Ol 10,10 Dioxide in Chemical Sciences Non Clinical

Utilization as a Building Block in Polymer Chemistry and Materials Sciencemdpi.comnih.gov

The thioxanthene-10,10-dioxide moiety is a key structural unit in the synthesis of novel polymers and functional materials. Its incorporation can impart desirable electronic, optical, and physical properties, leading to applications in high-performance electronics and optics.

Incorporation into High-Performance Polymers (e.g., TADF polymers)nih.govnih.gov

A significant application of the thioxanthene-10,10-dioxide scaffold is in the design of materials for Thermally Activated Delayed Fluorescence (TADF). In these systems, the thioxanthene-10,10-dioxide unit typically functions as a potent electron acceptor. nih.govnih.gov When combined with suitable electron-donating moieties, this donor-acceptor architecture can lead to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov This small gap is crucial for enabling efficient reverse intersystem crossing (RISC), a process that converts non-emissive triplet excitons into emissive singlet excitons, thereby dramatically enhancing the efficiency of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov

Researchers have designed and synthesized various TADF materials by pairing a thioxanthene-10,10-dioxide derivative, such as 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (SB), with different electron donors. nih.gov For example, novel TADF emitters designed for blue OLEDs have been theoretically investigated using donors like spiro[acridine-9,9'-fluorene] and spiro[acridine-9,9'-xanthene]. nih.gov One such combination was predicted to have a ΔEST of just 0.064 eV, making it a promising candidate for a blue OLED emitter. nih.gov

Furthermore, solution-processable conjugated polymers incorporating a 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) unit have been developed. nih.govrsc.org These polymers function as red/orange emissive TADF materials. nih.gov By copolymerizing this unit with host and hole-transporting monomers, researchers have created polymers for use in solution-processed OLEDs. nih.govrsc.org One such device exhibited a deep orange emission and achieved a maximum external quantum efficiency of 10.44%. nih.gov

| Emitter/Polymer | Donor Moiety | Acceptor Moiety | Emission Color | Key Finding | Reference |

| 2D2-SB | spiro[acridine-9,9'-xanthene] | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | Blue (predicted) | Predicted small ΔEST of 0.064 eV, suitable for blue OLEDs. | nih.gov |

| PCTXO | TPA-carbazole/fluorene | 9H-thioxanthen-9-one-10,10-dioxide | Red/Orange | Achieved a maximum external quantum efficiency of 10.44% in a solution-processed OLED. | nih.gov |

Development of Functional Materials with Thioxanthene-10,10-dioxide Moietiesmdpi.comresearchgate.net

Beyond TADF, the thioxanthene-10,10-dioxide moiety is integral to other functional materials. It is used to create bis(tricyclic) aromatic enes (BAEs), a class of organic luminophores that show brilliant fluorescence in the solid state. mdpi.comresearchgate.net In these molecules, the 10,10-dioxido-9H-thioxanthene part acts as an electron-accepting moiety. mdpi.com The optical excitation involves an intramolecular charge transfer from a donor part of the molecule to the thioxanthene (B1196266) dioxide unit. mdpi.com

These BAEs, when prepared with a 9-(dibromomethylene)-9H-thioxanthene-10,10-dioxide precursor, exhibit efficient blue-to-green fluorescence. mdpi.comcolman.ac.il When dispersed in poly(methyl methacrylate) (PMMA) films, these materials show high fluorescence quantum yields, ranging from 0.59 to 0.91, making them attractive for various optoelectronic applications. mdpi.com

The properties of these materials are summarized in the table below:

| Material Type | Core Structure | Key Property | Quantum Yield (Φ) in PMMA |

| BAEs | Thioxanthene-S,S-dioxide | Solid-state fluorescence | 0.59–0.91 |

Role in Organic Synthesis and Catalysismdpi.comacs.org

The reactivity of 9H-thioxanthen-9-ol 10,10-dioxide and its derivatives makes them useful precursors and reagents in organic synthesis.

Application in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

While thioxanthene-based structures are of interest in materials science, current research does not prominently feature this compound as a primary building block for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Although the synthesis of COFs using mechanochemical methods has been noted for other heterocyclic compounds, specific examples employing this thioxanthene derivative are not widely reported in the available literature. researchgate.netresearchgate.net

Utilization in Specific Organic Transformationsmdpi.comnih.gov

Derivatives of this compound are valuable starting materials for creating more complex molecules. For instance, 9-(dibromomethylene)-9H-thioxanthene-10,10-dioxide is a key reagent in palladium-catalyzed double cross-coupling reactions to produce fluorescent bis(tricyclic) aromatic enes (BAEs). mdpi.comcolman.ac.il Additionally, the core thioxanthene structure can be synthesized via intramolecular Friedel–Crafts reactions, where an appropriate alcohol precursor is cyclized using an acid catalyst like trifluoroacetic acid to form the central tricyclic ring system. acs.orgnih.gov This method allows for the synthesis of various new functionalized 9-aryl/alkyl thioxanthenes. acs.org

Regarding other specific applications, there is no significant evidence in the reviewed literature to suggest that this compound is commonly used as a photoacid generator.

Application in Sensing Platforms and Chemical Probes (Non-Biological Sensing)researchgate.net

The unique photophysical properties of materials containing the thioxanthene-S,S-dioxide core suggest their potential for use in sensing applications. researchgate.net Materials that exhibit changes in their luminescence upon external stimuli can be developed into sensors. mdpi.com For example, bis(tricyclic) aromatic enes (BAEs) containing the thioxanthene-S,S-dioxide moiety are known to be highly fluorescent in the solid state. mdpi.comresearchgate.net Some related BAEs have been investigated for their mechanochromic properties, where mechanical force alters their luminescent color, indicating a potential for developing pressure-sensing or recording devices. researchgate.net However, specific examples of this compound itself being used in a non-biological chemical probe or sensing platform are not extensively documented in the current literature.

Development of Chemo-Sensors for Environmental Analytes

There is no specific information available in the searched literature regarding the development or application of this compound as a chemo-sensor for environmental analytes. Research in this area for the thioxanthene scaffold has centered on derivatives of the ketone form, 9H-thioxanthen-9-one 10,10-dioxide, which is sometimes used as a building block for fluorescent dyes and polymers. rsc.org

Luminescent Probes for Chemical Processes

Similarly, no dedicated studies were found that describe the use of this compound as a luminescent probe for chemical processes. While some thioxanthene derivatives are known for their fluorescent properties, the specific luminescent characteristics of this compound have not been detailed in the available research. nih.gov The related compound, 9H-thioxanthen-9-one 10,10-dioxide, is noted for its use in synthesizing fluorescent materials, but this is distinct from the properties of the alcohol derivative.

Studies on Photochemical Properties and Photoreactions of this compound

Detailed studies on the photochemical properties and specific photoreactions such as photoisomerization, photocleavage, or hydrogen atom transfer for this compound are absent in the reviewed literature.

Photochemical research on the thioxanthene core is most prominent for thioxanthone (the ketone form without the dioxide) and its derivatives. For instance, studies on thioxanthone detail its photoinduced reactions with various molecules, where it can abstract a hydrogen atom to form a ketyl radical. nih.gov These reactions are fundamentally driven by the carbonyl group, which is absent in the requested compound, this compound. The presence of the sulfone group (10,10-dioxide) and the hydroxyl group (-OH) would significantly alter the electronic structure and, therefore, the photochemical reaction pathways, but specific research on this combination is not available.

While general principles of hydrogen atom transfer (HAT) are well-documented for many classes of compounds, specific data or studies involving this compound as a photocatalyst or substrate in HAT reactions could not be found. mdpi.com

Future Research Directions and Emerging Paradigms for 9h Thioxanthen 9 Ol 10,10 Dioxide

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules and materials. For 9H-thioxanthen-9-ol 10,10-dioxide and its derivatives, AI and machine learning (ML) offer a powerful toolkit to accelerate research and uncover hidden potential.

Machine learning models, including deep learning and decision tree methods, are increasingly used to predict the physicochemical and biological properties of complex organic molecules. nih.govtaylorfrancis.com These models can be trained on existing data from thioxanthene (B1196266) derivatives to forecast properties such as solubility, reactivity, and potential biological activity. nih.govconsensus.app For instance, ML algorithms can be employed to predict the pharmacokinetic properties of new derivatives, guiding the design of compounds with improved therapeutic potential. consensus.app

Furthermore, AI can be instrumental in predicting the outcomes of chemical reactions and identifying optimal reaction conditions. This predictive power can significantly reduce the experimental workload and resource consumption in the laboratory. nih.gov The development of specialized ML models for sulfur-containing heterocyclic compounds is an active area of research, which could be leveraged to predict the reactivity of the thioxanthene core. nih.gov

Table 1: Potential AI and Machine Learning Applications for this compound

| Application Area | AI/ML Technique | Predicted Parameters | Potential Impact |

| Property Prediction | Deep Learning, Random Forests | Solubility, Reactivity, Spectroscopic Data | Accelerated discovery of derivatives with desired properties. |

| Reaction Outcome Prediction | Neural Networks, Support Vector Machines | Product Structure, Reaction Yield | Optimization of synthetic routes and discovery of novel reactions. |

| De Novo Design | Generative Adversarial Networks (GANs) | Novel molecular structures | Design of new thioxanthene derivatives with tailored functionalities. |

Exploration of Novel Reactivity Modalities

The unique electronic and structural features of this compound, particularly the interplay between the hydroxyl group at the 9-position and the electron-withdrawing sulfone group, open up avenues for exploring novel reactivity. The precursor, thioxanthen-9-one (B50317) 10,10-dioxide, has been shown to exhibit interesting photochemical behavior, which provides a foundation for investigating the reactivity of the alcohol derivative. ufba.br

Upon photoexcitation, thioxanthen-9-one 10,10-dioxide can undergo intersystem crossing to a triplet state, which can then participate in hydrogen abstraction or electron transfer reactions. ufba.br The corresponding ketyl radical formed is a key intermediate. ufba.br The reactivity of this compound in similar photochemical transformations is a promising area of investigation. The presence of the hydroxyl group could lead to different reaction pathways, such as intramolecular reactions or altered reactivity towards external reagents.

Moreover, the thioxanthene scaffold can serve as a building block for the synthesis of more complex, tetracyclic structures with potential applications in medicinal chemistry and materials science. nih.govnih.gov The reactivity of the hydroxyl group in this compound can be exploited for the construction of these larger molecular architectures.

Development of Sustainable and Scalable Synthetic Pathways

The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the development of sustainable and scalable synthetic pathways.

The synthesis of the precursor, thioxanthen-9-one 10,10-dioxide, has been achieved through various methods, including the oxidation of thioxanthen-9-one and palladium-catalyzed sulfonylative homocoupling of benzophenones. acs.orgnih.gov The reduction of the ketone to the corresponding alcohol, this compound, can be achieved using standard reducing agents. chemicalbook.com

Future efforts should focus on developing greener synthetic protocols. This could involve the use of biocatalysts, such as enzymes, for selective oxidation and reduction steps, or the application of green solvents and energy sources like ultrasound or microwave irradiation. nih.gov The development of one-pot syntheses that minimize purification steps and reduce waste generation is also a key objective.

Table 2: Comparison of Synthetic Methods for Thioxanthene Derivatives

| Synthetic Method | Precursors | Reagents and Conditions | Advantages | Disadvantages |

| Oxidation of Thioxanthen-9-one | Thioxanthen-9-one | Hydrogen peroxide, acetic acid ufba.br | Readily available starting material. | Use of strong oxidants. |

| Pd-Catalyzed Homocoupling | Substituted benzophenones | Pd catalyst, Na2S2O4 acs.orgnih.gov | Facile and scalable. | Use of a precious metal catalyst. |

| Biocatalysis (Potential) | Thioxanthen-9-one | Oxidoreductase enzymes | High selectivity, mild conditions. | Enzyme stability and cost can be a challenge. |

| Ultrasound-Assisted Synthesis (Potential) | Various | - | Reduced reaction times, improved yields. | Specialized equipment required. |

Expanding Applications in Niche Chemical Technologies

The unique photophysical and electronic properties of the thioxanthene scaffold suggest that this compound and its derivatives could find applications in a variety of niche chemical technologies.

Derivatives of thioxanthen-9-one 10,10-dioxide have been investigated for their use in organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgnih.gov The strong electron-accepting nature of the thioxanthen-9-one 10,10-dioxide unit is a key feature in these applications. rsc.org The introduction of a hydroxyl group in this compound could modulate the electronic properties and lead to materials with new or improved optoelectronic characteristics.

Furthermore, thioxanthene derivatives have been explored as fluorescent dyes and probes. acs.orgnih.gov The rigid tricyclic structure and the potential for functionalization make them attractive candidates for developing sensors for ions or small molecules. The hydroxyl group of this compound could serve as a recognition site for specific analytes.

The photochemical reactivity of the thioxanthene core also suggests potential applications in photoredox catalysis, where the excited state of the molecule can mediate chemical transformations. ufba.br The specific properties of this compound in this context remain to be explored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.